[Arg8]-Vasotocin is derived from vasotocin, a peptide hormone found in various vertebrates. The acetate salt form indicates that it has been neutralized with acetic acid to enhance its stability and solubility. In terms of classification, it falls under the category of organic compounds, more specifically within peptides and hormones due to its biological activity and composition.
The synthesis of [Arg8]-Vasotocin acetate salt typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner on a solid support. This method allows for the precise control of the sequence of amino acids.
The synthesis requires careful monitoring of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess the purity of the synthesized compound.
The molecular structure of [Arg8]-Vasotocin consists of eight arginine residues linked together with specific amino acid sequences that mimic the natural vasotocin structure. The general formula can be represented as follows:
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which help confirm the identity and purity of the compound.
[Arg8]-Vasotocin can participate in various chemical reactions typical of peptides, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of peptide bonds.
Reactions involving [Arg8]-Vasotocin are typically monitored using chromatographic techniques to track changes in composition over time.
[Arg8]-Vasotocin exerts its biological effects mainly through binding to vasopressin receptors (specifically V1a and V2 receptors). The binding initiates intracellular signaling pathways that lead to physiological responses such as:
Studies have shown that [Arg8]-Vasotocin has a higher affinity for these receptors compared to its natural counterpart due to structural modifications that enhance receptor binding.
[Arg8]-Vasotocin acetate salt is primarily used in research settings for:
AVT represents the ancestral precursor to mammalian arginine vasopressin (AVP) and oxytocin (OXT), originating >500 million years ago in basal vertebrates. Genomic analyses reveal that AVT evolved from a single ancestral gene in cephalochordates (e.g., Branchiostoma floridae; [Ile⁴]-vasopressin-like peptide) and urochordates (e.g., Ciona intestinalis; Ci-VP) [5] [8]. Two rounds of whole-genome duplication (2R WGD) in early vertebrates generated paralogous genes: one retaining vasopressin-like properties (AVT) and another diverging into oxytocin-like peptides (e.g., isotocin in teleosts) [2] [8].
Key evolutionary transitions include:
Table 1: Neurohypophyseal Peptide Evolution in Vertebrates
Lineage | Vasopressin Family | Oxytocin Family | Genetic Events |
---|---|---|---|
Agnathans | [Arg⁸]-Vasotocin | Absent | Single ancestral gene |
Teleost fish | [Arg⁸]-Vasotocin | Isotocin (Ser⁴,Ile⁸) | 3R WGD paralogues |
Amphibians/Reptiles | [Arg⁸]-Vasotocin | Mesotocin (Ile³,Leu⁸) | AVT gene + OXT duplication |
Mammals | Arginine vasopressin | Oxytocin | AVT → AVP mutation (Phe³) |
Despite structural divergence, AVT exhibits functional conservation with both AVP and OXT systems:
A. Osmoregulation (AVP-like Functions)
In teleosts, AVT activates V2-type receptors in gills, kidney, and intestine, upregulating:
B. Reproduction and Behavior (OXT-like Functions)
AVT modulates sociosexual behaviors via V1a-type receptors:
Table 2: Physiological Roles of AVT vs. Mammalian Nonapeptides
Function | [Arg⁸]-Vasotocin | Mammalian AVP/OXT |
---|---|---|
Osmoregulation | Gill ionocyte activation; urea retention | Renal water reabsorption (V2R) |
Corticotropin release | Potentiates CRF in avian/amphibian pituitaries | Potentiates ACTH release (V1bR) |
Reproductive behavior | Courtship, aggression (V1aR) | Pair bonding, maternal care (OXTR) |
Gonadal function | Steroidogenesis; gamete maturation | Semen ejection; uterine contraction |
The receptor-ligand landscape diversified markedly after WGD events:
A. Receptor Subtype Expansion
Six receptor subtypes evolved in vertebrates:
B. Lineage-Specific Binding Specificity
Table 3: AVT Receptor Signaling Across Vertebrates
Receptor | Primary Pathway | Teleosts | Amphibians | Birds |
---|---|---|---|---|
V1aR | Gq/IP₃/Ca²⁺ | Brain, gills | Brain (vocalization) | Brain (aggression) |
V1bR | Gq/IP₃/Ca²⁺ | Absent | Pituitary (ACTH) | Pituitary (ACTH) |
V2R | Gs/cAMP/Aquaporins | Kidney, gills | Kidney | Reduced expression |
V2aR/V2bR | Gs/cAMP | Osmoregulatory organs | Absent | Absent |
Critical binding domains: Transmembrane helices 2–5 in AVT receptors contain conserved residues (e.g., Arg³⁴, Trp⁶⁷) essential for ligand interaction. Mutagenesis studies show teleost V2R requires Glu⁴⁷ for AVT binding—a site absent in mammalian V2R [1] [2].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: